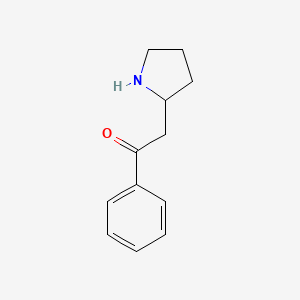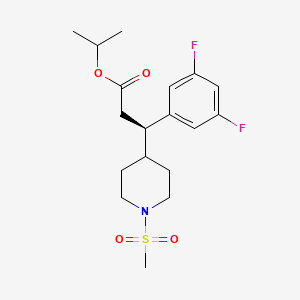
3,6,8-Trimethylquinoline-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,8-Trimethylquinoline-2-thiol is an organic compound with the molecular formula C12H13NS. It belongs to the class of quinoline derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of three methyl groups and a thiol group attached to the quinoline ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,8-Trimethylquinoline-2-thiol typically involves the functionalization of quinoline derivatives. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, sulfuric acid, and aniline derivatives to form the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of these synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Catalysts and reaction conditions are optimized to ensure high efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,6,8-Trimethylquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The methyl groups and thiol group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, dihydroquinoline derivatives, and various substituted quinoline compounds .
Applications De Recherche Scientifique
3,6,8-Trimethylquinoline-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s thiol group makes it useful in studying redox reactions and thiol-disulfide exchange processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,6,8-Trimethylquinoline-2-thiol involves its interaction with various molecular targets and pathways:
Redox Reactions: The thiol group can undergo oxidation-reduction reactions, influencing cellular redox states.
Enzyme Inhibition: Quinoline derivatives are known to inhibit certain enzymes, which can affect metabolic pathways.
DNA Intercalation: Some quinoline compounds can intercalate into DNA, disrupting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound, lacking the methyl and thiol groups.
2-Methylquinoline: A simpler derivative with only one methyl group.
8-Hydroxyquinoline: A hydroxylated derivative with different chemical properties.
Uniqueness: 3,6,8-Trimethylquinoline-2-thiol is unique due to the presence of three methyl groups and a thiol group, which confer distinct chemical reactivity and biological activity. These functional groups make it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H13NS |
|---|---|
Poids moléculaire |
203.31 g/mol |
Nom IUPAC |
3,6,8-trimethyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C12H13NS/c1-7-4-8(2)11-10(5-7)6-9(3)12(14)13-11/h4-6H,1-3H3,(H,13,14) |
Clé InChI |
NZPQSVBPRYDPLV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)C=C(C(=S)N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


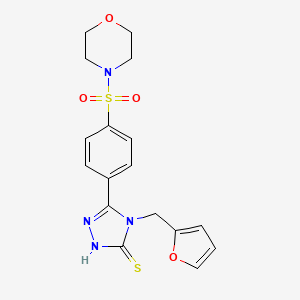

![7,8,9,10,11,12,20,21,22,23,24,25-Dodecahydrodibenzo[i,t][1,4,7,12,15,18]hexaazacyclodocosine-5,13,18,26(6h,19h)-tetrone](/img/structure/B15053467.png)
![tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate](/img/structure/B15053468.png)
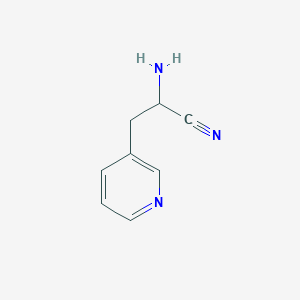

![6-Methoxy-2,3,4,5-tetrahydro-1h-benzo[b]azepine hydrochloride](/img/structure/B15053492.png)

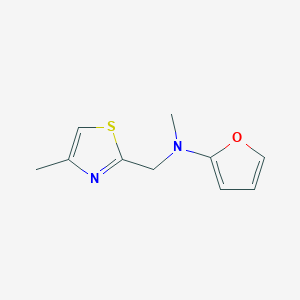
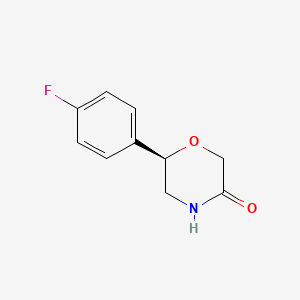

![Octahydro-[1,3]oxazolo[4,5-c]pyridin-2-one hydrochloride](/img/structure/B15053526.png)
